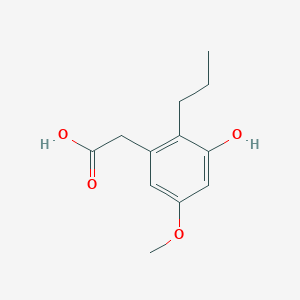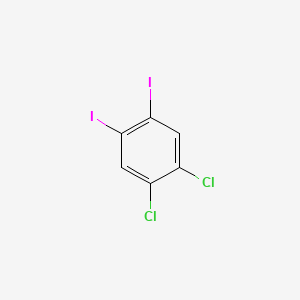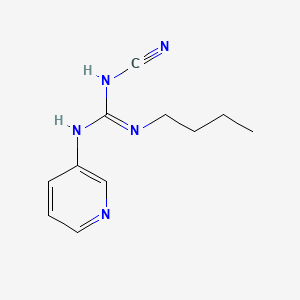
4-fluoro-5-(oxiran-2-yl)-3H-2-benzofuran-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-5-(oxiran-2-yl)-3H-2-benzofuran-1-one is a synthetic organic compound that belongs to the class of isobenzofuranones This compound is characterized by the presence of a fluorine atom, an oxiranyl group, and a lactone ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-5-(oxiran-2-yl)-3H-2-benzofuran-1-one can be achieved through several methods. One common approach involves the oxidation of indane derivatives in subcritical water using molecular oxygen as an oxidant . This method is environmentally benign and does not require a catalyst. The reaction conditions typically involve temperatures between 100°C and 374°C under pressure, allowing the water to act as a solvent, reagent, and catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of subcritical water and molecular oxygen ensures a cost-effective and environmentally friendly process. The scalability of this method makes it suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
4-fluoro-5-(oxiran-2-yl)-3H-2-benzofuran-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isobenzofuran-1,3-dione derivatives.
Reduction: Reduction reactions can convert the oxiranyl group to other functional groups.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Molecular oxygen and hydrogen peroxide are commonly used oxidants.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted isobenzofuranones and isobenzofuran-1,3-diones, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-fluoro-5-(oxiran-2-yl)-3H-2-benzofuran-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-fluoro-5-(oxiran-2-yl)-3H-2-benzofuran-1-one involves its interaction with molecular targets such as enzymes and receptors. The oxiranyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The fluorine atom enhances the compound’s stability and reactivity, making it a potent inhibitor in biochemical assays .
Comparación Con Compuestos Similares
Similar Compounds
4-fluoro-5-vinyl-3H-isobenzofuran-1-one: Similar in structure but with a vinyl group instead of an oxiranyl group.
5-fluoro-1(3H)-isobenzofuranone: Lacks the oxiranyl group and has different reactivity and applications.
Uniqueness
4-fluoro-5-(oxiran-2-yl)-3H-2-benzofuran-1-one is unique due to the presence of both a fluorine atom and an oxiranyl group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound in various fields of research and industrial applications.
Propiedades
Fórmula molecular |
C10H7FO3 |
|---|---|
Peso molecular |
194.16 g/mol |
Nombre IUPAC |
4-fluoro-5-(oxiran-2-yl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C10H7FO3/c11-9-6(8-4-13-8)2-1-5-7(9)3-14-10(5)12/h1-2,8H,3-4H2 |
Clave InChI |
OFXBTSACWKYRSD-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)C2=C(C3=C(C=C2)C(=O)OC3)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-Propenoic acid, 3-[4-(acetylamino)phenyl]-2-cyano-, methyl ester](/img/structure/B8718579.png)
![[4-(7-Chlorofuro[3,2-b]pyridin-2-yl)phenyl]methanol](/img/structure/B8718580.png)
![2H-Benz[e]1,3-oxazin-4(3H)-one, 2-trichloromethyl-](/img/structure/B8718581.png)

![[4-(4-Fluorophenyl)butyl]phosphinic acid](/img/structure/B8718598.png)
